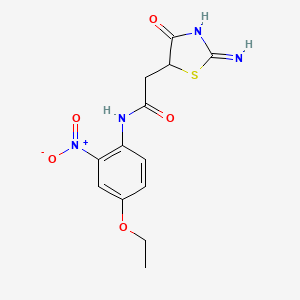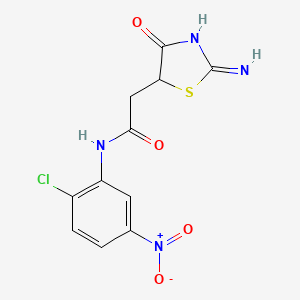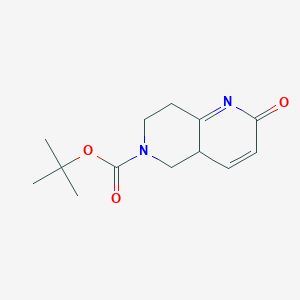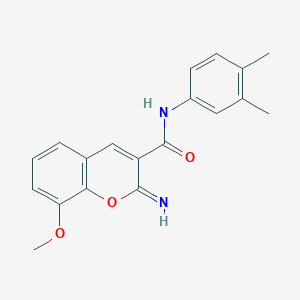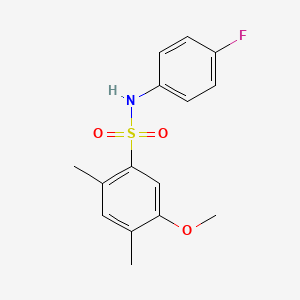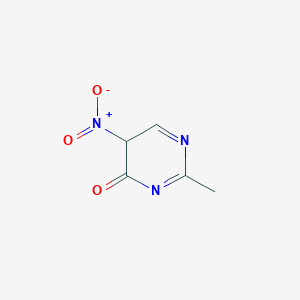
2-methyl-5-nitro-5H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-nitro-5H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-nitro-5H-pyrimidin-4-one typically involves the nitration of 2-methyl-5H-pyrimidin-4-one. One common method includes the reaction of 2-methyl-5H-pyrimidin-4-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and to avoid over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and to enhance safety by controlling the exothermic nitration reaction.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitro-5H-pyrimidin-4-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.
Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 2-Methyl-5-amino-5H-pyrimidin-4-one.
Substitution: 2-Methyl-5-substituted-5H-pyrimidin-4-one derivatives.
Oxidation: 2-Carboxy-5-nitro-5H-pyrimidin-4-one.
Scientific Research Applications
2-Methyl-5-nitro-5H-pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-5-nitro-5H-pyrimidin-4-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The nitro group can participate in redox reactions, which may be crucial for its biological activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-amino-5H-pyrimidin-4-one: A reduction product of 2-methyl-5-nitro-5H-pyrimidin-4-one.
2-Methyl-5-chloro-5H-pyrimidin-4-one: A substitution product where the nitro group is replaced by a chlorine atom.
2-Carboxy-5-nitro-5H-pyrimidin-4-one: An oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of both a nitro group and a methyl group on the pyrimidine ring. This combination of functional groups allows for diverse chemical reactivity and the potential for various modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C5H5N3O3 |
|---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
2-methyl-5-nitro-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H5N3O3/c1-3-6-2-4(8(10)11)5(9)7-3/h2,4H,1H3 |
InChI Key |
QALAVYPKVCCLOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(C=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


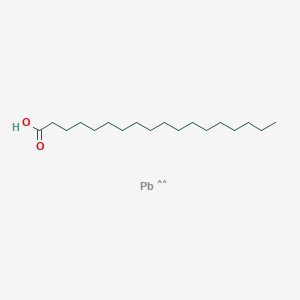
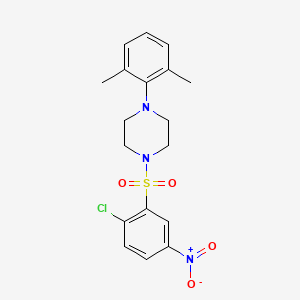
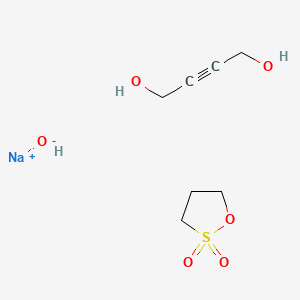
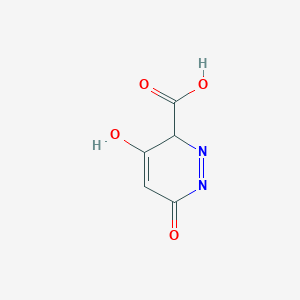
![5-chloro-N-{2-[4-(5-chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B12344398.png)
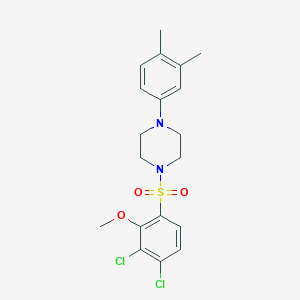
![1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methylpyrazolidin-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide](/img/structure/B12344409.png)
![2-Methyl-1-({4'-[(2-methylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine](/img/structure/B12344413.png)

